![molecular formula C19H16N4O3S B2546853 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536706-66-8](/img/structure/B2546853.png)

2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

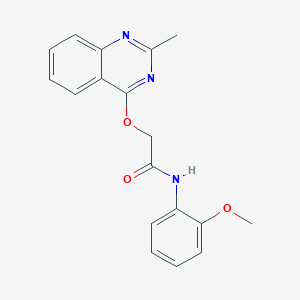

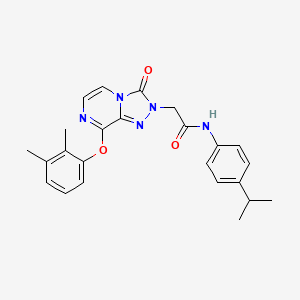

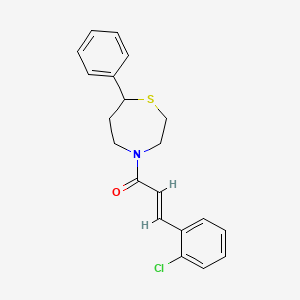

The compound “2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide” is a quinazolinone derivative . Quinazolinones are fused heterocyclic compounds, which have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . Their potential to act as excellent antibacterial , antiviral , anticancer , enzyme inhibitory , anti-HIV and other biologically active agents depends on their structure, which can be altered using different synthetic approaches .

Synthesis Analysis

A green synthetic procedure was developed for the two-step synthesis of this compound from anthranilic acid, using two green chemistry approaches: utilization of the DES and microwave-induced synthesis . The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES . In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction . The desired compound was successfully obtained in a yield of 59% and was characterized by different spectral methods .

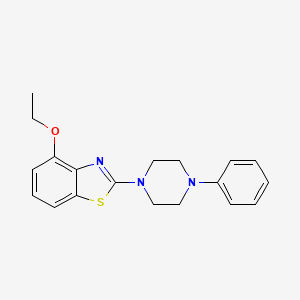

Molecular Structure Analysis

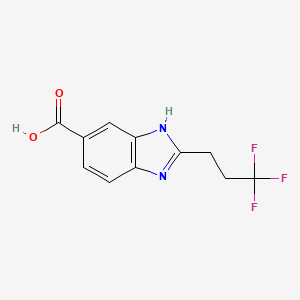

The molecular structure of this compound is characterized by the presence of a quinazolinone core, which is a fused heterocyclic compound . This core is substituted with a 3-methoxyphenyl group and a thioacetamide group . The presence of these substituents can significantly influence the biological activity of the compound .

Chemical Reactions Analysis

The synthesis of this compound involves two main reactions: the formation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one and its subsequent S-alkylation . These reactions were performed using green chemistry approaches, which include the use of deep eutectic solvents (DESs) and microwave-induced synthesis .

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide”, also known as “2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide”.

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. The indole and pyrimidoindole scaffolds are known for their anticancer properties, and modifications to these structures can enhance their efficacy against various cancer cell lines . Researchers are exploring its use in developing new chemotherapeutic agents that target specific cancer pathways.

Antiviral Applications

Indole derivatives, including this compound, have demonstrated significant antiviral activities. They can inhibit the replication of viruses by interfering with viral enzymes or proteins essential for viral replication . This makes the compound a promising candidate for the development of antiviral drugs, particularly against RNA viruses.

Antimicrobial Activity

The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics. Its structure allows it to interact with bacterial cell walls or essential bacterial enzymes, thereby inhibiting bacterial growth . This application is particularly important in the fight against antibiotic-resistant bacteria.

Enzyme Inhibition Studies

This compound is valuable in enzyme inhibition studies due to its ability to bind to and inhibit specific enzymes. It can be used to study the mechanisms of enzyme action and to develop inhibitors that can regulate enzyme activity in various diseases . This is crucial for understanding metabolic pathways and developing treatments for metabolic disorders.

Anti-inflammatory Research

The compound has potential anti-inflammatory properties, which can be leveraged in the development of new anti-inflammatory drugs. By inhibiting specific pathways involved in inflammation, it can reduce the production of inflammatory mediators . This application is significant for treating chronic inflammatory diseases such as arthritis.

Neuroprotective Effects

Research has indicated that this compound may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases. Its ability to protect neurons from oxidative stress and apoptosis can be beneficial in conditions like Alzheimer’s and Parkinson’s diseases . This application is being explored to develop drugs that can slow down or prevent neurodegeneration.

Antioxidant Properties

The compound’s structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells . This property is important for preventing cellular damage and is being studied for its potential in treating diseases caused by oxidative stress, such as cardiovascular diseases and certain cancers.

Drug Delivery Systems

The compound can be used in the development of drug delivery systems due to its ability to form stable complexes with various drugs. This can enhance the solubility, stability, and bioavailability of drugs, making them more effective . Researchers are exploring its use in nanotechnology and targeted drug delivery systems to improve therapeutic outcomes.

These applications highlight the versatility and potential of “2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide” in various fields of scientific research.

Eigenschaften

IUPAC Name |

2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c1-26-12-6-4-5-11(9-12)23-18(25)17-16(22-19(23)27-10-15(20)24)13-7-2-3-8-14(13)21-17/h2-9,21H,10H2,1H3,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQRTEIBPBVIRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)

![2-[4-(Trifluoromethyl)furan-2-yl]ethanamine;hydrochloride](/img/structure/B2546775.png)

![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2546780.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)